Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative known for its unique chemical structure and potential applications in various fields of scientific research. Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties to these molecules. The presence of cyano groups and an ester functionality in this compound further enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-3-18-14(17)13-8(2)19-12-5-10(7-16)9(6-15)4-11(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
KJHWSQHPDJJDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of alkyl 4-oxo-2-phenylamino-4,5-dihydrofuran-3-carboxylates with arylidenemalononitriles in the presence of a catalytic amount of piperidine in refluxing 1-propanol can yield the desired benzofuran derivative . This method is advantageous due to the ready availability of reagents, good yields, and experimental simplicity.
Chemical Reactions Analysis
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano groups and ester functionality allow for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of cyano groups and an ester functionality allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, inhibition of specific pathways, or binding to target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate:
Ethyl 4-chloro-5-formyl-2-phenylamino-furan-3-carboxylate: This derivative contains a chloro and formyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
